Product packaging for 3-Ethyl-5-(1-methylethyl)-phenol(Cat. No.:)

3-Ethyl-5-(1-methylethyl)-phenol

Cat. No.: B13826055
M. Wt: 164.24 g/mol
InChI Key: ODIDHZTUNRNUMX-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Contemporary Chemical Science

Substituted phenols, a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring bearing additional functional groups, are foundational to numerous areas of modern chemical science. libretexts.orgsemanticscholar.org Their utility spans from being crucial intermediates in the synthesis of pharmaceuticals and agrochemicals to their application in the production of polymers and antioxidants. semanticscholar.orgacs.org The reactivity of the phenolic ring, enhanced by the electron-donating nature of the hydroxyl group, makes it a versatile platform for a wide array of chemical transformations. libretexts.org

Significance of Alkylation Patterns in Phenolic Compound Chemistry

The specific arrangement and identity of alkyl groups on the phenol (B47542) ring profoundly influence the compound's physical and chemical properties. This "alkylation pattern" dictates factors such as acidity, solubility, and reactivity in electrophilic aromatic substitution. semanticscholar.org For instance, the introduction of alkyl groups can enhance the lipophilicity of the phenol, a critical factor in its biological activity and environmental distribution. Furthermore, the steric hindrance imposed by bulky alkyl groups can direct the regioselectivity of subsequent reactions, a key consideration in the strategic synthesis of complex molecules. semanticscholar.org

Historical Trajectory of Research on 3-Ethyl-5-(1-methylethyl)-phenol and Cognate Structures

The historical context of this compound is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgmasterorganicchemistry.comchemistryviews.org This reaction provides a direct method for the alkylation of aromatic rings, including phenols. wikipedia.orglibretexts.org

The likely synthesis of this compound involves the Friedel-Crafts alkylation of a suitable precursor, such as m-cresol (B1676322) (3-methylphenol). While specific, dedicated research on the synthesis and properties of this compound is notably scarce in peer-reviewed literature, its preparation can be inferred from established synthetic methodologies for analogous dialkylated phenols. semanticscholar.orgresearchgate.net The reaction would likely proceed by introducing the ethyl and isopropyl groups to the aromatic ring of a phenolic precursor, a process that can be fine-tuned by controlling reaction conditions. researchgate.net

Research on structurally similar compounds, such as 3-ethyl-5-methylphenol (B1664131) and 3-isopropyl-5-methylphenol, provides some insight into the potential characteristics of this compound. nih.govnist.govnist.gov Data for these related compounds are available in chemical databases, offering a comparative framework. nih.govnist.govchemeo.com

Below is a table of physicochemical properties for structurally related compounds, which can be used to estimate the properties of this compound.

Property3-Ethyl-5-methylphenol3-Isopropyl-5-methylphenol3-Ethyl-5-propylphenol
CAS Number 698-71-5 nist.gov3228-03-3 nist.gov69338763 nih.gov
Molecular Formula C₉H₁₂O nist.govC₁₀H₁₄O nist.govC₁₁H₁₆O nih.gov
Molecular Weight ( g/mol ) 136.19 nih.gov150.22 chemsrc.com164.24 nih.gov
Melting Point (°C) 54 nih.gov49-51 chemsrc.comNot available
Boiling Point (°C) Not available241.6 ± 9.0 at 760 mmHg chemsrc.comNot available
LogP 2.8 nih.gov3.28 chemsrc.com3.7 nih.gov

Elucidation of Research Gaps and Formulation of Objectives for this compound Investigations

The most striking aspect of this compound is the conspicuous absence of dedicated scientific investigation. A thorough search of the scientific literature reveals a significant research gap concerning its synthesis, characterization, and potential applications. While its existence is noted in chemical supplier databases, there is a lack of fundamental studies exploring its unique properties.

This presents a clear opportunity for future research. Key objectives for the investigation of this compound should include:

Development and optimization of a reliable synthetic route: While a Friedel-Crafts approach is likely, a systematic study to maximize yield and purity is warranted.

Comprehensive physicochemical characterization: Detailed analysis of its spectral data (NMR, IR, MS), melting point, boiling point, and solubility would provide a foundational dataset.

Investigation of its chemical reactivity: Studying its behavior in key organic reactions would elucidate the influence of its specific alkylation pattern.

Exploration of potential applications: Based on the properties of other alkylated phenols, its potential as an antioxidant, a building block for polymers, or a precursor for other fine chemicals could be explored.

The study of this compound offers a chance to contribute new knowledge to the field of organic chemistry, filling a void in the scientific record and potentially uncovering a compound with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B13826055 3-Ethyl-5-(1-methylethyl)-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-ethyl-5-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-5-10(8(2)3)7-11(12)6-9/h5-8,12H,4H2,1-3H3

InChI Key

ODIDHZTUNRNUMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 5 1 Methylethyl Phenol

Retrosynthetic Disconnections Applied to 3-Ethyl-5-(1-methylethyl)-phenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be considered, primarily revolving around the formation of the carbon-carbon bonds between the phenol (B47542) ring and its alkyl substituents.

A primary disconnection strategy involves breaking the bonds between the aromatic ring and the ethyl and isopropyl groups. This leads back to a phenol precursor and suitable alkylating agents. Given the meta-directing nature of the hydroxyl group (when protonated) and the ortho-, para-directing nature of the alkyl groups themselves, a one-pot dialkylation of phenol is generally not a viable strategy for achieving the desired 3,5-substitution pattern.

A more plausible retrosynthetic approach begins with disconnecting one of the alkyl groups, followed by the other. For instance, disconnection of the isopropyl group leads to 3-ethylphenol (B1664133) as a key intermediate. This intermediate could then be synthesized by disconnecting the ethyl group, leading back to phenol. However, the direct ethylation of phenol would predominantly yield ortho- and para-isomers.

A more strategic approach involves starting with a precursor that already contains one of the alkyl groups or a precursor that allows for the directed introduction of the substituents. A highly logical retrosynthetic pathway starts from 3,5-dialkyl acetophenone (B1666503), which can be converted to the target phenol via a Baeyer-Villiger oxidation and subsequent hydrolysis. This acetophenone can be retrosynthetically derived from m-xylene (B151644) through Friedel-Crafts acylation, taking advantage of the directing effects of the two methyl groups. Subsequent modification of the methyl groups into the desired ethyl and isopropyl groups would be a final consideration in a more complex multi-step synthesis.

Another effective strategy is to disconnect the aromatic ring itself, building it from acyclic precursors. This can be particularly useful for creating highly substituted phenols with complete regiochemical control. For instance, a [4+2] cycloaddition or a Robinson annulation approach could be envisioned, where acyclic ketones and other precursors are combined to construct the substituted phenolic ring in a controlled manner.

Direct Synthetic Routes Towards this compound

Direct synthetic routes to this compound primarily involve the sequential alkylation of a phenolic precursor. The key challenge lies in controlling the regioselectivity of these alkylation reactions.

Electrophilic Aromatic Substitution Strategies for Targeted Alkylation

Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution. However, direct Friedel-Crafts alkylation of phenol is complicated by the high reactivity of the ring, leading to polyalkylation, and the propensity of the hydroxyl group to coordinate with the Lewis acid catalyst. quora.com Furthermore, the hydroxyl group is an ortho-, para-director, making the synthesis of a 3,5-disubstituted phenol challenging.

A more controlled approach involves the alkylation of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with m-cresol (B1676322) (3-methylphenol), the methyl and hydroxyl groups would direct an incoming electrophile. Alkylation of m-cresol with isopropanol (B130326) or propylene (B89431) can yield thymol (B1683141) (2-isopropyl-5-methylphenol) and its isomers. nih.govsemanticscholar.org To synthesize this compound, one could envision starting with 3-ethylphenol. The ethyl group and the hydroxyl group are both ortho-, para-directing. Therefore, direct isopropylation would not be expected to yield the desired 3,5-isomer as the major product.

To circumvent these regioselectivity issues, a blocking group strategy could be employed, or the reaction conditions could be carefully optimized. For example, sulfonation can be used to block the more reactive para-position, followed by alkylation and subsequent desulfonation.

Multi-Step Organic Synthesis Approaches for this compound

Multi-step synthesis offers greater control over the final product's structure. A common and effective strategy to overcome the limitations of direct alkylation is the Friedel-Crafts acylation followed by reduction. chemistrysteps.com

A plausible multi-step synthesis could commence with a suitable starting material like m-xylene.

Friedel-Crafts Acylation: m-Xylene can be acylated with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2,4-dimethylacetophenone. Due to rearrangement, this might not be the most efficient route. A more controlled approach would be to start with a precursor that leads to the desired 3,5-disubstitution pattern.

Baeyer-Villiger Oxidation: A more robust method starts with a suitably substituted acetophenone. For instance, one could synthesize 3,5-diethylacetophenone. This ketone can undergo a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) to yield the corresponding phenyl acetate.

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the target phenol.

An alternative multi-step approach involves building the ring from acyclic precursors, which offers excellent regiochemical control. researchgate.net For example, a Robinson annulation between an α,β-unsaturated ketone and an active methylene (B1212753) compound can be employed to construct the substituted cyclohexenone core, which can then be aromatized to the phenol.

Catalytic Reactions in the Formation of this compound

The use of catalysts, particularly heterogeneous catalysts, is crucial for developing efficient and selective synthetic methods. In the context of producing this compound, catalytic alkylation offers significant advantages over traditional stoichiometric Friedel-Crafts reactions.

Solid acid catalysts, such as zeolites, clays, and sulfated zirconia, have been extensively studied for the alkylation of phenols. researchgate.net These catalysts can offer enhanced selectivity and are often reusable, contributing to more sustainable processes. For the synthesis of thymol, a close analog, various catalysts including ZSM-5, and modified zirconia have shown good activity and selectivity in the alkylation of m-cresol with isopropanol. researchgate.netscite.ai

A potential catalytic route to this compound could involve the sequential alkylation of a suitable precursor over a solid acid catalyst. For example, 3-ethylphenol could be alkylated with isopropanol. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) would be critical to control the regioselectivity and minimize the formation of unwanted isomers and byproducts. The use of bulky catalysts can favor ortho-alkylation due to steric hindrance, which might be leveraged to control the substitution pattern.

Exploration of Sustainable and Green Chemistry Pathways for this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound, several green approaches can be considered.

The use of solid acid catalysts, as mentioned earlier, is a key green strategy as it replaces hazardous and corrosive liquid acids like AlCl₃ and H₂SO₄, and allows for easier catalyst separation and recycling. Solvent-free reactions or the use of greener solvents like supercritical CO₂ can also significantly reduce the environmental impact of the synthesis. researchgate.net

Another green approach is to use more benign alkylating agents. Alcohols, such as ethanol (B145695) and isopropanol, are greener alternatives to alkyl halides as they produce water as the only byproduct. chemistrysteps.com The catalytic alkylation of phenols with alcohols is an active area of research.

Furthermore, developing one-pot syntheses that minimize the number of steps, reduce waste generation, and improve atom economy are central to green chemistry. A one-pot synthesis of 3,5-disubstituted phenols from acyclic precursors is an example of such a strategy. researchgate.net

Comparative Analysis of Synthetic Yields and Efficiencies for this compound Production

A direct comparison of yields for the synthesis of this compound is challenging due to the lack of specific literature data for this exact compound. However, by analyzing data for analogous reactions, a general comparison can be made.

Synthetic Method Starting Materials Catalyst/Reagents Typical Yields (for analogous reactions) Advantages Disadvantages
Friedel-Crafts Alkylation Phenol, Alkyl Halide/AlkeneLewis Acids (e.g., AlCl₃)Variable, often moderate with isomer mixturesWell-established methodologyPoor regioselectivity, polyalkylation, catalyst waste
Friedel-Crafts Acylation-Reduction Substituted Arene, Acyl HalideLewis Acids, Reducing Agents (e.g., H₂/Pd, Zn(Hg)/HCl)Good to Excellent (over two steps) chemistrysteps.comHigh regioselectivity, avoids rearrangementsMulti-step process, use of stoichiometric reagents
Catalytic Alkylation (Solid Acids) Phenol, Alcohol/AlkeneZeolites, Clays, Sulfated ZirconiaGood to Excellent researchgate.netscite.aiHigh selectivity, reusable catalyst, greener processCatalyst deactivation can be an issue
Multi-step Synthesis from Acyclic Precursors Acyclic Ketones/EstersVarious (e.g., base, acid)Good to Excellent researchgate.netExcellent regiochemical controlCan be a lengthy and complex synthesis

Table 1: Comparative Analysis of Synthetic Methodologies

From this analysis, it is evident that for achieving high regioselectivity and yield in the synthesis of a specifically substituted phenol like this compound, multi-step approaches such as Friedel-Crafts acylation-reduction or synthesis from acyclic precursors are generally superior to direct Friedel-Crafts alkylation. Catalytic alkylation using solid acids presents a promising green alternative, with the potential for high efficiency, provided that catalyst and reaction conditions are carefully optimized for the desired regioselectivity.

Comprehensive Spectroscopic and Structural Elucidation of 3 Ethyl 5 1 Methylethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Ethyl-5-(1-methylethyl)-phenol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and isopropyl substituents. Based on data for structurally similar compounds, the following chemical shifts (δ) are anticipated:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as singlets or closely spaced multiplets in the aromatic region, typically between 6.5 and 7.0 ppm.

Isopropyl Group: The methine (CH) proton of the isopropyl group should appear as a septet around 2.85 ppm, coupled to the six methyl protons. The two methyl (CH₃) groups of the isopropyl substituent are expected to be equivalent and will therefore appear as a doublet at approximately 1.25 ppm.

Ethyl Group: The methylene (B1212753) (CH₂) protons of the ethyl group are predicted to resonate as a quartet around 2.50 ppm, coupled to the methyl protons. The methyl (CH₃) protons of the ethyl group will appear as a triplet at about 1.20 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Predicted chemical shifts for the carbon atoms of this compound are as follows:

Carbon Atom Predicted Chemical Shift (ppm)
C-OH (C1)155-158
C-H (aromatic)110-125
C-ethyl (aromatic)140-145
C-isopropyl (aromatic)148-152
CH (isopropyl)30-35
CH₃ (isopropyl)22-26
CH₂ (ethyl)28-32
CH₃ (ethyl)14-18

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of this compound.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons. Similarly, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons.

HSQC: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Further, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, which can help in determining the preferred conformation of the ethyl and isopropyl groups relative to the phenol (B47542) ring.

The ethyl and isopropyl groups in this compound can rotate around the C-C bond connecting them to the aromatic ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for different rotational isomers (rotamers).

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to study the energetics of this rotational isomerism. By analyzing the changes in the lineshapes of the signals as a function of temperature, it would be possible to determine the activation energy barrier for the rotation of the alkyl groups.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound (C₁₁H₁₆O). The expected monoisotopic mass is approximately 164.1201 g/mol .

The electron ionization (EI) mass spectrum is anticipated to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be characteristic of an alkyl-substituted phenol. Key fragmentation pathways would likely involve:

Loss of the isopropyl group: A significant fragment at m/z 121 ([M - C₃H₇]⁺) is expected, corresponding to the loss of the isopropyl radical. This is often the base peak in related structures.

Loss of an ethyl group: A fragment at m/z 135 ([M - C₂H₅]⁺) due to the loss of an ethyl radical is also possible.

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring can also occur.

A plausible fragmentation pathway is initiated by the ionization of the molecule, followed by the cleavage of the alkyl side chains.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" spectrum.

The FT-IR spectrum of this compound is predicted to display the following characteristic absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (phenolic)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-O stretch (phenolic)1260-1180
O-H bend (phenolic)1410-1310
C-H bend (out-of-plane, aromatic)900-675

The Raman spectrum will provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the benzene ring is expected to be a prominent feature. The C-H stretching vibrations of the alkyl groups will also be observable.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Characterization of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the ultraviolet region, corresponding to π → π* transitions of the benzene ring. For this compound, these bands are expected around 220 nm and 270-280 nm. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Phenolic compounds are also known to be fluorescent. aatbio.comomlc.orghoriba.comoptica.orgnih.gov Upon excitation at a wavelength corresponding to its absorption maximum (around 270-280 nm), this compound is expected to exhibit fluorescence emission at a longer wavelength, likely in the range of 300-320 nm. The fluorescence quantum yield and lifetime would be dependent on the molecular environment and solvent. The presence of the electron-donating alkyl groups may influence the fluorescence properties compared to unsubstituted phenol.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound (if applicable)

To date, no single-crystal X-ray diffraction data for this compound has been reported in the publicly available literature. If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information in the solid state. researchgate.net

This technique would allow for the precise determination of:

Bond lengths and bond angles of all atoms in the molecule.

The conformation of the ethyl and isopropyl groups relative to the phenol ring.

The intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and van der Waals interactions, which dictate the packing of the molecules in the crystal lattice.

Such data would provide a benchmark for computational models and a deeper understanding of the structure-property relationships of this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Chiral Derivatives of this compound

While this compound itself is not chiral, the introduction of a chiral center would render the molecule optically active, making it amenable to analysis by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are powerful tools for elucidating the stereochemistry of chiral molecules. libretexts.org

Hypothetical Synthesis of a Chiral Derivative

To investigate the chiroptical properties, a chiral derivative of this compound could be synthesized. A plausible approach involves the formation of a chiral ether by reacting the phenolic hydroxyl group with a suitable chiral electrophile. For instance, reaction with an enantiomerically pure derivative of a chiral alcohol, such as (S)-2-chloropropanol, in the presence of a base would yield the corresponding (S)-2-propoxy ether derivative. This method is a known strategy for the resolution of alcohols and phenols. google.com

The synthesis would proceed via a Williamson ether synthesis, where the phenoxide ion, formed by deprotonation of this compound with a base like sodium hydride, acts as a nucleophile, attacking the chiral electrophile.

Predicted CD and ORD Spectra

The resulting chiral ether derivative would possess a chromophore—the substituted benzene ring—in a chiral environment. This is expected to give rise to measurable CD and ORD spectra.

Circular Dichroism (CD) Spectroscopy: The CD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For the hypothetical chiral ether of this compound, electronic transitions of the aromatic chromophore would be expected to exhibit Cotton effects. The benzene ring has characteristic π→π* transitions, which would likely appear in the CD spectrum. The sign and magnitude of the Cotton effect are determined by the absolute configuration of the chiral center and its influence on the electronic transitions of the chromophore. slideshare.net A positive or negative Cotton effect in the region of the aromatic absorption would provide information about the stereochemistry of the newly introduced chiral center. slideshare.netwikipedia.org

Optical Rotatory Dispersion (ORD) Spectroscopy: The ORD spectrum plots the optical rotation as a function of wavelength. vlabs.ac.in For the hypothetical chiral derivative, an anomalous ORD curve, also known as a Cotton effect curve, would be anticipated in the region of the chromophore's absorption. pbsiddhartha.ac.in The curve would show a characteristic peak and trough, with the point of zero rotation corresponding to the wavelength of the absorption maximum. The sign of the Cotton effect in the ORD curve is directly related to the stereochemistry of the molecule. slideshare.net Plain ORD curves, which show a steady increase or decrease in rotation with decreasing wavelength, are characteristic of chiral compounds that lack a chromophore in the measured region. vlabs.ac.in

Research Findings

Currently, there is a lack of published experimental data on the synthesis and chiroptical studies of chiral derivatives of this compound. The discussion above is therefore a theoretical exploration based on established principles of stereochemistry and chiroptical spectroscopy.

Future research in this area could involve the synthesis of a series of chiral derivatives and the systematic study of their CD and ORD spectra. Such studies would provide valuable insights into the relationship between the structure of the chiral moiety and the observed chiroptical properties, contributing to a deeper understanding of the stereochemistry of this class of phenolic compounds.

Compound Name
This compound
3-ethyl-5-isopropylphenol
(S)-2-chloropropanol
Sodium hydride

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Registry Number 321547-13-1 google.comacs.orgnih.gov
Molecular Formula C₁₁H₁₆O google.comacs.orgnih.gov
IUPAC Name 3-Ethyl-5-isopropylphenol google.com
Boiling Point 232.8°C at 760 mmHg google.com
Density 0.994 g/cm³ google.com
Flash Point 103.5°C google.com
LogP (Partition Coefficient) 3.14 google.com

Interactive Data Table: Spectroscopic Data for this compound

SpectroscopyDataSource
IR Spectroscopy Strong O-H stretch at 3300 cm⁻¹, aromatic C-H stretches at 3050 cm⁻¹, and C-O vibration at 1250 cm⁻¹ google.com
¹H NMR δ 6.65 (s, 1H, Ar-H), δ 2.85 (septet, 1H, isopropyl CH), δ 1.25 (d, 6H, isopropyl CH₃), δ 2.50 (q, 2H, ethyl CH₂), δ 1.20 (t, 3H, ethyl CH₃) google.com
Mass Spectrometry Base peak at m/z 121 (phenol fragment), molecular ion peak at m/z 164 google.com

Computational Chemistry and Theoretical Characterization of 3 Ethyl 5 1 Methylethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Ethyl-5-(1-methylethyl)-phenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, orbital energies, and thermodynamic stability of this compound.

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and determine various electronic properties. researchgate.netresearchgate.net

For a related compound, 5-methyl-2-isopropylphenol (thymol), DFT calculations have been used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net Similar calculations for this compound would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical stability.

Table 1: Predicted Electronic Properties of Alkylphenols from DFT Calculations

This table is illustrative and based on typical values for similar compounds.

PropertyPredicted ValueSignificance
HOMO Energy-6.0 to -5.5 eVRelates to the ability to donate an electron
LUMO Energy0.5 to 1.0 eVRelates to the ability to accept an electron
HOMO-LUMO Gap6.0 to 6.5 eVIndicator of chemical reactivity and stability
Dipole Moment1.5 to 2.5 DMeasures the polarity of the molecule

Ab Initio Methods for High-Precision Property Prediction of this compound

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are valuable for obtaining precise energetic information and for benchmarking DFT results. For instance, high-level ab initio calculations could provide a more accurate prediction of the rotational barriers of the ethyl and isopropyl groups in this compound. In studies of similar molecules like propofol, MP2 methods have been used to accurately determine the hindering barriers for the internal rotation of the hydroxyl and isopropyl groups. researchgate.net

Conformational Landscape and Potential Energy Surface Mapping of this compound

The flexibility of the ethyl and isopropyl side chains, along with the hydroxyl group, gives rise to multiple possible conformations for this compound. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Potential energy surface (PES) scans can be performed by systematically varying the dihedral angles of the rotatable bonds (C-C bonds of the alkyl groups and the C-O bond of the hydroxyl group) and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For propofol, computational studies have identified several conformers arising from the different orientations of the two isopropyl groups and the hydroxyl group. researchgate.net A similar approach for this compound would reveal its preferred three-dimensional structures and the energy barriers to interconversion between them.

Table 2: Illustrative Conformational Analysis of this compound

This table is hypothetical and based on expected outcomes for a molecule with multiple rotatable bonds.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
1 (Global Minimum)0.00Optimized angles
20.5 - 1.5Rotation of ethyl group
31.0 - 2.5Rotation of isopropyl group
42.0 - 4.0Rotation of hydroxyl group

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water), one can observe how the solvent affects its conformation and dynamics.

MD simulations can reveal information about hydrogen bonding between the phenolic hydroxyl group and water molecules, the structure of the solvation shell, and the diffusion of the molecule in solution. Such simulations have been performed for phenol (B47542) and its derivatives to understand their behavior in aqueous environments. These studies show that the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. For this compound, MD simulations would clarify the role of the alkyl substituents in modulating its interaction with water and its partitioning between different phases.

Theoretical Prediction and Correlation of Spectroscopic Parameters for this compound

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths at which they occur. researchgate.net For thymol (B1683141), TD-DFT has been used to compute its UV-Visible absorption spectra. scispace.com

Furthermore, the vibrational frequencies (IR and Raman spectra) can be calculated using DFT. researchgate.net By comparing the computed spectra with experimental data, one can confirm the structure of the molecule and assign the observed vibrational modes to specific molecular motions. For 5-methyl-2-isopropylphenol, the calculated vibrational frequencies have been shown to be in good agreement with experimental results. scispace.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Based on typical frequency ranges for substituted phenols.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch3600 - 3650
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2970
C=C aromatic ring stretch1500 - 1600
C-O stretch1200 - 1260

Computational Modeling of Reaction Transition States and Pathways Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping out reaction pathways. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or oxidation of the hydroxyl group, computational modeling can provide valuable mechanistic insights.

By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined. For example, DFT studies on the dealkylation of 4-alkylphenols have been used to explore different reaction mechanisms and explain the observed reactivity trends. acs.org Similar investigations for this compound could predict its reactivity in various chemical transformations. For instance, the alkylation of the phenoxide ion, a key reaction of phenols, has been studied theoretically to understand the competition between O-alkylation and C-alkylation. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Ethyl 5 1 Methylethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Core Phenolic Ring of 3-Ethyl-5-(1-methylethyl)-phenol

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The ethyl and isopropyl groups, also being electron-donating, further enhance the nucleophilicity of the aromatic ring. The directing influence of these substituents determines the regioselectivity of incoming electrophiles. The hydroxyl group is a strong ortho, para-director, while the alkyl groups are weaker ortho, para-directors. researchgate.netyoutube.com

In this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The C4 position is para to the hydroxyl group and meta to both alkyl groups. The C2 and C6 positions are ortho to the hydroxyl group. The C2 position is also ortho to the ethyl group and meta to the isopropyl group. The C6 position is ortho to the isopropyl group and meta to the ethyl group. Due to the combined activating and directing effects, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the alkyl groups, particularly the bulkier isopropyl group, can influence the regioselectivity, often favoring substitution at the less hindered positions. researchgate.netcardiff.ac.uk

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating GroupsDirecting InfluencePredicted Outcome
C2-OH (ortho), -CH2CH3 (ortho)Strong activationFavorable, but may be sterically hindered
C4-OH (para)Strong activationHighly favorable
C6-OH (ortho), -CH(CH3)2 (ortho)Strong activationFavorable, but may be sterically hindered by the isopropyl group

Oxidation and Reduction Potentials and Pathways of this compound

The oxidation of this compound, a hindered phenol (B47542), is a critical aspect of its chemistry, often leading to the formation of phenoxyl radicals. These radicals can be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of alkyl groups at the meta positions can influence the stability and subsequent reactions of these radicals.

The oxidation potential of this compound is expected to be influenced by the electron-donating nature of the ethyl and isopropyl groups, which would lower the potential compared to phenol itself. The oxidation pathway can proceed through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the oxidant and reaction conditions.

Common oxidation products of hindered phenols include diphenoquinones and stilbenequinones, formed through the coupling of phenoxyl radicals. The specific products formed from the oxidation of this compound would depend on the reaction conditions, but would likely involve dimerization or further oxidation to quinone-type structures.

Reduction of the phenolic ring of this compound to the corresponding cyclohexanol (B46403) derivative can be achieved through catalytic hydrogenation. This typically requires high pressure and temperature, along with a suitable catalyst such as rhodium on carbon or ruthenium on alumina.

Derivatization Chemistry of the Phenolic Hydroxyl Group and Alkyl Side Chains of this compound

Esterification and Etherification Reactions of this compound

The phenolic hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions.

Esterification: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding phenyl esters. Due to the steric hindrance around the hydroxyl group, the reactivity might be slightly lower compared to unhindered phenols. google.com

Etherification: The Williamson ether synthesis is a common method for the etherification of phenols. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.comkhanacademy.org This involves the reaction of the sodium or potassium salt of this compound (formed by treatment with a strong base like sodium hydride) with an alkyl halide. The choice of the alkyl halide will determine the resulting ether. Due to the SN2 mechanism of the Williamson ether synthesis, primary alkyl halides are the most effective reagents to avoid elimination side reactions. masterorganicchemistry.com

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

ReactionReagentsProduct
EsterificationAcetic anhydride (B1165640), Pyridine3-Ethyl-5-(1-methylethyl)phenyl acetate
EtherificationSodium hydride, Methyl iodide1-Ethyl-3-methoxy-5-(1-methylethyl)benzene

Halogenation, Nitration, and Sulfonation of this compound

Halogenation: The activated aromatic ring of this compound readily undergoes halogenation. Bromination, for instance, can be achieved using bromine in a non-polar solvent or with N-bromosuccinimide (NBS). The reaction is expected to be highly regioselective, with substitution occurring at the positions ortho and para to the hydroxyl group. Polysubstitution can occur with an excess of the halogenating agent.

Nitration: Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. google.com The reaction conditions need to be carefully controlled to avoid oxidation and polysubstitution. The primary products are expected to be 2-nitro-3-ethyl-5-(1-methylethyl)-phenol and 4-nitro-3-ethyl-5-(1-methylethyl)-phenol. The presence of the deactivating nitro group on the ring will make subsequent nitration more difficult.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid. The reaction is reversible and the position of the sulfonic acid group can be influenced by the reaction temperature. At lower temperatures, the kinetically controlled ortho-sulfonated product may be favored, while at higher temperatures, the thermodynamically more stable para-sulfonated product is often predominant.

Catalyzed Transformations Involving this compound as a Substrate, Ligand, or Catalyst Component

While specific examples for this compound are scarce, alkylated phenols in general can participate in various catalyzed transformations.

As a substrate , it can undergo catalytic hydrogenation of the aromatic ring as previously mentioned. It could also potentially be a substrate in catalytic oxidation or coupling reactions.

As a ligand , the phenoxide derived from this compound could coordinate to metal centers, and the steric bulk of the alkyl groups could be used to influence the selectivity of catalytic reactions.

As a catalyst component , hindered phenols can act as co-catalysts or modifiers in certain polymerization or oxidation reactions, primarily by controlling radical processes.

Investigation of Rearrangement Reactions and Tautomerism in this compound

Rearrangement Reactions:

Fries Rearrangement: The phenyl esters of this compound, such as the acetate, can undergo the Fries rearrangement in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions, yielding acylated phenols.

Claisen Rearrangement: The allyl ether of this compound can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. This youtube.comyoutube.com-sigmatropic rearrangement would lead to the migration of the allyl group to the ortho position of the phenolic ring.

Tautomerism:

Structure Activity Relationship Sar Studies of 3 Ethyl 5 1 Methylethyl Phenol Derivatives

Systematic Design and Synthesis of Analogs of 3-Ethyl-5-(1-methylethyl)-phenol with Varied Substitution

The systematic design of analogs of this compound involves the targeted modification of its core structure to probe the influence of different substituents on its activity. The primary sites for modification on the this compound scaffold are the phenolic hydroxyl group and the aromatic ring.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a key determinant of the acidity and hydrogen-bonding capacity of the molecule. Modifications can include:

Etherification: Conversion of the hydroxyl group to an ether (-OR) can modulate the compound's hydrophobicity and its ability to act as a hydrogen bond donor. The nature of the R group (e.g., alkyl, aryl) can be varied to fine-tune these properties.

Esterification: Formation of an ester (-OCOR) introduces a carbonyl group, which can act as a hydrogen bond acceptor and may be susceptible to enzymatic cleavage in a biological system, potentially leading to a prodrug effect.

Replacement with other functional groups: Substitution of the hydroxyl group with a thiol (-SH), amine (-NH2), or other isosteres can dramatically alter the compound's electronic and binding properties.

Modification of the Aromatic Ring: The aromatic ring offers several positions for the introduction of new substituents, which can influence the molecule's steric and electronic properties. Common modifications include:

Introduction of electron-withdrawing groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) can increase the acidity of the phenolic proton and alter the molecule's reactivity.

Introduction of electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or additional alkyl groups can increase the electron density of the aromatic ring and affect its interaction with biological targets.

The synthesis of these analogs typically involves multi-step organic reactions. For instance, the introduction of substituents onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, with the directing effects of the existing alkyl and hydroxyl groups guiding the position of the incoming group. Subsequent functional group interconversions can then be employed to generate a diverse library of analogs.

A representative, albeit hypothetical, synthetic scheme for generating analogs could start from a commercially available precursor, with subsequent steps introducing the desired diversity.

Table 1: Hypothetical Analogs of this compound for SAR Studies

Analog IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Modification of OH
A-1 HHHOCH3
A-2 HHHOCOCH3
A-3 ClHHOH
A-4 HNO2HOH
A-5 HHCH3OH

Correlation of Structural Modifications of this compound Analogs with In Vitro Mechanistic Activities

Once a library of analogs is synthesized, their biological activity is assessed through a battery of in vitro assays. The goal is to establish a clear correlation between specific structural features and the observed mechanistic activity. The choice of assays depends on the intended application of the compounds. For instance, if the target is an enzyme, enzyme inhibition assays would be paramount.

General principles from studies on other phenolic compounds suggest that the biological activity of this compound derivatives would be significantly influenced by their physicochemical properties. researchgate.net Key parameters include:

Hydrophobicity (LogP): The alkyl groups (ethyl and isopropyl) already confer a degree of lipophilicity to the parent molecule. Further modifications that increase or decrease the LogP value can affect membrane permeability and binding to hydrophobic pockets in target proteins.

Electronic Effects (pKa): The acidity of the phenolic hydroxyl group (pKa) is crucial for its interaction with biological targets. Electron-withdrawing substituents on the aromatic ring will lower the pKa, making the phenol (B47542) more acidic and more likely to exist as a phenolate (B1203915) anion at physiological pH. This can be critical for forming ionic interactions with positively charged residues in a binding site.

Steric Factors: The size and shape of the substituents (steric hindrance) can dictate whether a molecule can fit into a specific binding pocket. The bulky isopropyl group, in particular, will impose significant steric constraints.

Table 2: Hypothetical In Vitro Activity Data for Analogs of this compound

Analog IDLogPpKaIn Vitro Activity (e.g., IC50 in µM)
Parent 3.510.515.2
A-1 3.8N/A>100
A-2 3.2N/A50.8
A-3 4.09.88.5
A-4 3.67.22.1
A-5 3.910.712.4

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed for substituted phenols.

From this hypothetical data, one might infer that:

Modification of the hydroxyl group (A-1, A-2) leads to a significant loss of activity, highlighting its importance for the interaction.

Introducing an electron-withdrawing group at position 4 (A-4) increases activity, possibly due to a more favorable pKa for interaction with the target.

The addition of a chlorine atom (A-3) also enhances activity, which could be due to a combination of electronic and hydrophobic effects.

Adding another methyl group (A-5) has a modest effect, suggesting that increasing the bulk in that position is well-tolerated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity. jst.go.jp For the this compound series, a QSAR model could be developed using descriptors such as:

Hydrophobicity parameters: LogP or calculated lipophilicity (ClogP).

Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents, and pKa values.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es).

Topological indices: Molecular connectivity indices that describe the branching and shape of the molecule.

A typical QSAR equation might take the form:

log(1/IC50) = c1LogP + c2σ + c3*Es + constant

Where c1, c2, and c3 are coefficients determined by regression analysis. Such a model can be used to predict the activity of unsynthesized analogs and to guide the design of more potent compounds. Studies on substituted phenols have consistently shown that hydrophobicity and electronic parameters are dominant factors in their biological activities. jst.go.jp For instance, the toxicity of many phenols is well-correlated with their LogP and pKa values. jst.go.jp

Ligand-Based and Structure-Based Design Approaches for Optimizing Interactions of this compound Derivatives

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design approaches can be employed. nih.gov These methods rely on the information derived from a set of active molecules.

Pharmacophore modeling: This involves identifying the common 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for activity. For the this compound series, a pharmacophore model might include a hydrogen bond donor feature for the hydroxyl group, a hydrophobic feature for the alkyl groups, and an aromatic ring feature.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity. These models can then be used to visualize regions where modifications would be beneficial or detrimental to activity.

Structure-Based Design: If the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound derivatives into the active site of a target can reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar residues, or hydrophobic interactions between the alkyl groups and nonpolar pockets.

De Novo Design: This involves designing a novel ligand from scratch or by growing it within the active site of the target. Fragments of the this compound molecule could be used as starting points for building new, more potent inhibitors.

By integrating these computational approaches with synthetic chemistry and in vitro testing, the SAR of this compound derivatives can be systematically explored to develop compounds with optimized activity for a specific purpose.

Mechanistic Biological Investigations of 3 Ethyl 5 1 Methylethyl Phenol in Vitro Focus

Molecular Target Identification and Ligand Binding Studies for 3-Ethyl-5-(1-methylethyl)-phenol

There is currently no publicly available research that identifies specific molecular targets or details ligand binding studies for this compound. In vitro assays to determine its binding affinity to receptors, ion channels, or other specific proteins have not been reported.

Enzyme Inhibition and Activation Mechanisms by this compound

No specific in vitro studies on the inhibitory or activatory effects of this compound on any particular enzyme have been published. Data regarding its potential to act as a competitive, non-competitive, or uncompetitive inhibitor, or as an allosteric activator, is not available.

Cellular Pathway Modulation by this compound through In Vitro Assays

Investigations into the modulation of cellular signaling pathways by this compound using in vitro cell-based assays are absent from the scientific literature. There are no reports on its effects on pathways such as MAPK, PI3K/Akt, NF-κB, or others in cultured cell lines.

Antioxidant and Radical Scavenging Mechanisms of this compound

While phenols as a class are known for their antioxidant properties, specific in vitro antioxidant and radical scavenging assays (e.g., DPPH, ABTS, ORAC) have not been reported for this compound. Therefore, no data on its efficacy as an antioxidant or its mechanism of radical scavenging is available.

Mechanistic Antimicrobial Activity of this compound (e.g., membrane disruption, enzyme inhibition in microbes)

There is no available research detailing the mechanistic antimicrobial activity of this compound. Studies investigating its potential to disrupt microbial membranes, inhibit microbial enzymes, or interfere with other essential microbial processes have not been published.

Investigations into the Biotransformation Pathways of this compound in In Vitro Systems

No studies utilizing in vitro systems, such as liver microsomes or hepatocytes, to investigate the biotransformation and metabolic pathways of this compound have been found in the public domain. Information regarding its phase I and phase II metabolism is therefore unknown.

Alternative and Non Biological Applications of 3 Ethyl 5 1 Methylethyl Phenol

Utility of 3-Ethyl-5-(1-methylethyl)-phenol as a Building Block in Complex Organic Synthesis

The molecular architecture of this compound, featuring a reactive hydroxyl group and a sterically hindered phenolic ring, makes it a strategic starting material for the synthesis of more complex molecules. Its primary utility as a building block is in the preparation of substituted phenolic compounds, particularly as an antioxidant.

Integration of this compound in Advanced Materials Science

The properties of this compound make it a valuable component in the formulation of advanced materials, where it can be integrated to enhance performance and longevity.

Polymers and Resins: In the realm of polymer science, hindered phenols like this compound are utilized as antioxidants. Their primary function is to inhibit the degradation of polymers that are susceptible to oxidation, such as polyolefins (polyethylene, polypropylene), elastomers (SBR), and various synthetic resins. The incorporation of this phenol (B47542), or its derivatives, into the polymer matrix can significantly extend the material's service life by preventing the chemical changes induced by heat, light, and atmospheric oxygen.

Specialty Chemicals: this compound is also employed as a specialty chemical, particularly as an antioxidant in synthetic hydrocarbon lubricants. google.com Its presence in these formulations helps to prevent the oxidative breakdown of the lubricant at high temperatures, thereby maintaining its performance and extending its operational life. The compound's structure provides the necessary steric hindrance to effectively scavenge free radicals, which are the primary initiators of oxidative degradation in these materials.

Material ClassApplication of this compound
Synthetic LubricantsAntioxidant to prevent thermal degradation. google.com
PolyacrylatesStabilizer to inhibit oxidative degradation. google.com
PolyacrylonitrilesStabilizer for the polymer and its copolymers. google.com
PolyestersProtection against degradation. google.com

Development of this compound as an Analytical Standard or Reagent

While specific documentation detailing the use of this compound as a certified analytical standard is not prevalent, the broader class of phenols and alkylated phenols are commonly used as reference materials in various analytical methods. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com Analytical standards are crucial for the calibration of instruments, the validation of analytical methods, and for quality control purposes. alfa-chemistry.com

Given the established use of similar compounds, this compound has the potential to be developed as an analytical standard for methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), which are used to detect and quantify phenolic compounds in environmental and industrial samples. The availability of a pure standard for this specific isomer would be beneficial for accurately identifying and quantifying its presence in complex mixtures.

The following table lists examples of phenols that are used as analytical standards, illustrating the precedent for using such compounds in analytical chemistry.

Compound NameAnalytical Application
PhenolPESTANAL®, analytical standard for GC and HPLC. sigmaaldrich.com
4-Chloro-3-methylphenolComponent of EPA Method 604 for phenols. epa.gov
2,4-DichlorophenolComponent of EPA Method 8041A for phenols. epa.gov
2,4-DimethylphenolComponent of EPA Method 8041A for phenols. epa.gov
4-NitrophenolComponent of EPA Method 604 for phenols. epa.gov

Environmental Fate and Degradation Studies of this compound

The environmental fate of this compound, like other alkylated phenols, is a subject of interest due to its potential for release into the environment. While specific studies on this particular compound are limited, the degradation pathways of similar phenolic compounds provide insight into its likely environmental behavior.

Photodegradation: Phenolic compounds in the environment can undergo photodegradation when exposed to sunlight. This process typically involves the generation of hydroxyl radicals which can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. researchgate.netresearchgate.net The rate of photodegradation can be influenced by various factors, including the pH of the water, the presence of photosensitizing substances, and the specific substituents on the phenol ring. researchgate.netresearchgate.net

Biodegradation: The biodegradation of phenolic compounds is a key process for their removal from the environment and is primarily carried out by microorganisms. academicjournals.org The degradation of phenols can proceed through different metabolic pathways, most commonly the ortho- and meta-cleavage pathways. nih.govfrontiersin.org In these pathways, the aromatic ring is first hydroxylated to form a catechol-like intermediate, which is then cleaved by dioxygenase enzymes. nih.govfrontiersin.org

Studies on the anaerobic biodegradation of other alkyl phenols, such as cresols and ethylphenols, have shown that the nature and position of the alkyl substituents can influence the rate of degradation. nih.gov While specific data for this compound is not available, it is expected that its biodegradation would follow similar pathways, although the steric hindrance from the ethyl and isopropyl groups might affect the rate of microbial degradation.

The following table summarizes findings on the degradation of related phenolic compounds.

Degradation ProcessCompound ClassKey Findings
Anaerobic BiodegradationEthylphenolsMore inhibitory to phenol degradation than cresols. nih.gov
Aerobic BiodegradationPhenolCan be degraded via ortho- and meta-cleavage pathways by bacterial consortia. frontiersin.org
PhotodegradationPhenolCan be effectively degraded by UV irradiation in the presence of a catalyst like TiO2. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 3 Ethyl 5 1 Methylethyl Phenol in Complex Matrices

Chromatographic Separation Techniques for 3-Ethyl-5-(1-methylethyl)-phenol (e.g., GC-MS, LC-MS/MS, HPLC)

Chromatographic techniques are paramount for the separation of this compound from complex sample matrices and its isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.

For the analysis of phenolic compounds, including alkylphenols, derivatization is often employed to improve their volatility and chromatographic behavior. gnest.org A common approach involves the conversion of the phenolic hydroxyl group to a less polar and more volatile ether or ester derivative. For instance, derivatization with acetic anhydride (B1165640) in an alkaline medium can be performed prior to GC analysis. gnest.org

The choice of the GC column is critical for achieving good separation, especially for isomers. A capillary column with a nonpolar stationary phase, such as 5% phenyl-polydimethylsiloxane, is often suitable for the separation of phenolic compounds. gnest.org

Typical GC-MS Parameters for Alkylphenol Analysis:

ParameterValue
Column HP-5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of less volatile or thermally labile compounds, and it often requires minimal sample derivatization. In LC-MS/MS, the separation is achieved using a liquid mobile phase and a stationary phase in an HPLC column. The eluting compounds are then ionized and analyzed by two mass spectrometers in series (tandem MS). This provides very high selectivity and sensitivity, making it ideal for trace analysis in complex matrices like biological fluids.

For phenolic compounds, reversed-phase HPLC is commonly used. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The addition of a small amount of acid, like formic acid, to the mobile phase can improve the peak shape and ionization efficiency. researchgate.net

Hypothetical LC-MS/MS Parameters for this compound Analysis:

ParameterValue
Column C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI), negative mode
MS/MS Transitions Precursor ion → Product ion 1, Product ion 2

High-Performance Liquid Chromatography (HPLC) with UV detection is another viable technique, particularly when mass spectrometric detection is not available. The separation principles are similar to those in LC-MS/MS. However, achieving adequate separation of isomers can be challenging. The use of specialized columns, such as those with phenyl-based stationary phases, can enhance the separation of aromatic isomers through π-π interactions. shimadzu.com The choice of mobile phase composition and gradient elution is crucial for optimizing the resolution of closely eluting peaks. chemijournal.com

Hyphenated Spectroscopic Methods for Unambiguous Identification of this compound in Mixtures

The unambiguous identification of this compound in complex mixtures relies heavily on hyphenated spectroscopic methods, where a separation technique is coupled with a powerful spectroscopic detector.

GC-MS stands as a primary example. The retention time from the gas chromatograph provides the first level of identification, while the mass spectrum serves as a highly specific fingerprint of the molecule. The fragmentation pattern of this compound in the mass spectrometer is unique and can be compared to spectral libraries for confirmation.

LC-MS/MS provides even greater confidence in identification. In addition to the retention time, the selection of a specific precursor ion and the monitoring of multiple characteristic product ions (Multiple Reaction Monitoring or MRM) significantly reduces the likelihood of false positives. nih.gov The ratio of the intensities of the different product ions should be consistent between the sample and a reference standard.

Infrared (IR) spectroscopy, when coupled with a separation technique like GC (GC-IR), can also provide valuable structural information for identification. The IR spectrum reveals the functional groups present in the molecule, complementing the information obtained from mass spectrometry.

Electrochemical Detection Strategies for this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of phenolic compounds. cerist.dz These methods are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode, which generates a measurable electrical signal.

The development of advanced electrode materials has significantly enhanced the performance of electrochemical sensors for phenols. mdpi.com Carbon-based nanomaterials, such as carbon nanotubes (CNTs) , are particularly promising due to their large surface area, excellent electrical conductivity, and electrocatalytic properties. cerist.dz These properties lead to lower detection limits and improved sensitivity. The modification of electrode surfaces with these materials can also mitigate the issue of electrode fouling, which can occur due to the polymerization of oxidation products on the electrode surface. cerist.dz

The electrochemical behavior of para-substituted phenols, a class to which this compound belongs, has been studied. uc.pt The oxidation potential is influenced by the substituent groups on the aromatic ring. uc.pt Differential pulse voltammetry (DPV) is a common technique used for the quantitative analysis of phenols, offering good sensitivity and resolution. uc.pt

Potential Electrochemical Sensor Performance for Phenolic Compounds:

ParameterPerformance Metric
Linear Range Typically in the µM to mM range
Limit of Detection (LOD) Can reach the nM to µM level with modified electrodes
Response Time Generally rapid, in the order of seconds to minutes
Selectivity Can be improved by modifying the electrode surface with specific recognition elements

Method Validation for Trace Analysis of this compound in Environmental or In Vitro Biological Samples

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose, especially for trace analysis in complex matrices. annualreviews.orgnih.gov The validation process involves the evaluation of several key parameters as outlined by international guidelines.

Key Method Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels.Recovery of 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).RSD < 15% (for concentrations above the LLOQ)
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1 or the lowest point on the calibration curve meeting accuracy and precision criteria. nih.gov
Selectivity/Specificity The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte. youtube.com
Matrix Effect The effect of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte in LC-MS/MS.The ratio of the analyte response in the presence and absence of the matrix should be consistent and within an acceptable range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term stability at room temperature, long-term storage stability).Analyte concentration should remain within ±15% of the initial concentration. youtube.com

For environmental samples like water or soil, the extraction efficiency of the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) is a crucial part of the validation process. nih.gov In the case of in vitro biological samples, such as cell lysates or culture media, the validation must account for potential interferences from the complex biological matrix. universiteitleiden.nl

Future Research Directions and Emerging Paradigms for 3 Ethyl 5 1 Methylethyl Phenol

Exploration of Unconventional Synthetic Routes for 3-Ethyl-5-(1-methylethyl)-phenol

The conventional synthesis of 3-ethyl-5-isopropylphenol typically involves the Friedel-Crafts alkylation of a suitable phenol (B47542) precursor. However, future research is likely to focus on more sustainable, efficient, and versatile synthetic strategies.

One promising area is the catalytic upgrading of lignin-derived bio-oils . Lignin, a major component of biomass, is a rich source of phenolic compounds. rsc.org Research into the hydrodeoxygenation (HDO) of lignin-derived platform molecules could provide a green and renewable route to various alkylated phenols, including 3-ethyl-5-isopropylphenol. rsc.org This approach aligns with the growing emphasis on biorefineries and the sustainable production of chemicals.

Biocatalytic synthesis offers another unconventional and environmentally benign approach. Enzymes such as laccases and tyrosinases can catalyze the oxidation of phenols, which can then be subjected to further modifications. nih.govmdpi.com The development of engineered enzymes or whole-cell biocatalysts could enable the regioselective synthesis of complex phenols under mild conditions. mdpi.comresearchgate.net For instance, evolved flavoprotein oxidases have been used for the direct oxidative amination of para-substituted phenols, suggesting the potential for enzymatic functionalization of phenolic rings. researchgate.net

Cycloaddition reactions also present a powerful tool for constructing highly substituted aromatic rings. nih.gov Tandem Diels-Alder and retro-Diels-Alder reactions, for example, can lead to the formation of meta-substituted phenols with a high degree of control over the substitution pattern. nih.gov Further exploration of these and other pericyclic reactions could yield novel and efficient pathways to 3-ethyl-5-isopropylphenol and its derivatives.

Finally, novel metal-catalyzed cross-coupling and dehydrogenation reactions are continuously being developed. Palladium-catalyzed dehydrogenation–coupling–aromatization of cyclohexanols with primary alcohols has been shown to produce ortho-substituted phenols. wikipedia.org Adapting such methodologies to achieve meta-disubstitution could provide a modular and flexible synthetic route.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Lignin Upgrading Renewable feedstock, potentially lower cost. rsc.orgComplex product mixtures, requires efficient separation.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netEnzyme stability and cost, limited substrate scope.
Cycloaddition Reactions High regioselectivity, access to complex substitution patterns. nih.govMulti-step synthesis, availability of starting materials.
Novel Metal Catalysis High efficiency, modularity. wikipedia.orgCatalyst cost and toxicity, optimization of reaction conditions.

Deeper Mechanistic Insights into the Reactivity of this compound

The reactivity of 3-ethyl-5-isopropylphenol is largely dictated by the phenolic hydroxyl group and the steric and electronic effects of the alkyl substituents. As a hindered phenol, it is expected to exhibit significant antioxidant properties. vinatiorganics.compartinchem.com

Future research should focus on elucidating the mechanism of its antioxidant activity . Hindered phenols act as primary antioxidants by scavenging peroxy radicals, thereby terminating the radical chain reactions of oxidation. partinchem.comamfine.com The bulky ethyl and isopropyl groups ortho and para to each other, while not directly flanking the hydroxyl group, contribute to the steric hindrance around the phenolic ring. This hindrance influences the stability of the resulting phenoxyl radical, a key factor in its antioxidant efficacy. vinatiorganics.com Studies on the antioxidant mechanism of hindered phenols bonded with para bridge groups have shown that the rigidity of the bridging group and the molecular size significantly influence their performance. researchgate.net

Kinetic and computational studies can provide a deeper understanding of the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms involved in the antioxidant process. For example, studies on other hindered phenols have utilized techniques like electron spin resonance (ESR) spectroscopy to characterize the phenoxyl radicals formed during oxidation. acs.org

Furthermore, the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions warrants investigation. The electron-donating nature of the alkyl groups activates the ring, but the substitution pattern will direct incoming electrophiles to specific positions. Understanding these regiochemical preferences is crucial for the further functionalization of the molecule.

Integration of Artificial Intelligence and Machine Learning in SAR and Design of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules with desired properties. For 3-ethyl-5-isopropylphenol and its analogs, these computational tools can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity or physicochemical properties of a series of related compounds. bohrium.comijsmr.in By developing QSAR models based on a dataset of phenolic compounds, it is possible to identify the key molecular descriptors (e.g., hydrophobicity, steric parameters, electronic properties) that govern a particular activity, such as antioxidant potential or cytotoxicity. bohrium.comijsmr.in This information can then be used to design new analogs of 3-ethyl-5-isopropylphenol with enhanced properties. For instance, ML-based QSAR models have been developed to predict the cytotoxicity of phenols with high accuracy. bohrium.comijain.org

De novo drug design using generative models is another exciting frontier. These AI algorithms can learn the underlying patterns in large chemical datasets and generate novel molecular structures that are optimized for a specific target or property. This approach could be used to design new hindered phenols with superior antioxidant capabilities or specific biological activities.

ML can also accelerate the analysis of complex experimental data . For example, ML algorithms have been used to analyze data from electrochemiluminescence sensors for the detection and quantification of phenolic compounds, overcoming issues like non-linearity and sensor-to-sensor variations. mdpi.com Similar approaches could be used to analyze data from high-throughput screening of 3-ethyl-5-isopropylphenol analogs.

Table 2: Application of AI/ML in the Study of Phenolic Compounds

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Develops mathematical models to predict the activity of compounds based on their structure. bohrium.comijsmr.inPrediction of antioxidant activity, cytotoxicity, and other biological properties of analogs.
Generative Models AI algorithms that can create new molecular structures with desired properties.Design of novel hindered phenols with enhanced performance characteristics.
Data Analysis Utilizes ML to analyze large and complex datasets from experiments. mdpi.comAccelerated screening of analog libraries and interpretation of experimental results.

Discovery of Novel Mechanistic Interactions of this compound with Biological Systems

The biological activities of substituted phenols are diverse and often depend on their substitution pattern. While specific data for 3-ethyl-5-isopropylphenol is scarce, research on related compounds provides a roadmap for future investigations.

A key area of interest is its potential as a cytoprotective agent . Hindered phenols have been shown to protect cells from oxidative stress-induced death. nih.gov For example, certain hindered phenol-containing compounds have demonstrated protective effects against oxidized LDL-induced retinal pigment epithelial cell death, suggesting a potential therapeutic application in age-related macular degeneration. nih.gov The mechanism of this protection appears to involve both antioxidant activity and lysosomal stabilization. nih.gov Future studies could investigate whether 3-ethyl-5-isopropylphenol exhibits similar cytoprotective effects and explore its subcellular localization and interaction with cellular membranes.

The metabolic pathways of 3-ethyl-5-isopropylphenol are also an important area for future research. The metabolism of phenols can lead to the formation of reactive metabolites, such as quinones, which can contribute to their toxicity. mdpi.com Understanding how 3-ethyl-5-isopropylphenol is metabolized in biological systems is crucial for assessing its safety and potential for bioactivation. Studies on the degradation of other phenols by bacteria have identified specific enzymatic pathways, such as the ortho- and meta-cleavage of catechol intermediates. mdpi.com

Furthermore, the interaction of 3-ethyl-5-isopropylphenol with specific protein targets could lead to the discovery of novel pharmacological activities. Computational docking studies and experimental binding assays could be used to identify potential protein binding partners.

Expanding the Scope of Applications for this compound in Niche Chemical and Material Technologies

The antioxidant properties of hindered phenols make them valuable additives in a variety of materials. vinatiorganics.compartinchem.com Future research could explore the use of 3-ethyl-5-isopropylphenol in several niche applications.

In the field of high-performance polymers , 3-ethyl-5-isopropylphenol could be used as a stabilizer to prevent thermal and oxidative degradation. welltchemicals.com Its specific substitution pattern may offer advantages in terms of solubility, compatibility with different polymer matrices, and long-term stability. Partially-hindered phenols are particularly effective in stabilizing oxidatively-sensitive materials like unsaturated elastomers. amfine.com

The use of hindered phenols in lubricants and fuels is another area of interest. They can prevent the oxidation of engine oils at high temperatures, reducing the formation of sludge and deposits. vinatiorganics.comrasayanjournal.co.in The performance of 3-ethyl-5-isopropylphenol in such applications would depend on its thermal stability and solubility in hydrocarbon-based fluids.

Furthermore, 3-ethyl-5-isopropylphenol could serve as a monomer or a key building block for the synthesis of specialty polymers and resins . vinatiorganics.comkyoto-u.ac.jp Its bifunctional nature (the phenolic hydroxyl group and the aromatic ring) allows for its incorporation into polymer backbones or as a cross-linking agent. Phenolic resins are known for their heat resistance and chemical resilience, making them suitable for demanding applications. vinatiorganics.com

Finally, the potential of 3-ethyl-5-isopropylphenol and its derivatives as biologically active compounds could lead to applications in the pharmaceutical or agrochemical industries, pending further investigation into their efficacy and safety.

Q & A

Q. What are the methodological considerations for synthesizing 3-Ethyl-5-(1-methylethyl)-phenol in laboratory settings?

Synthesis of phenolic derivatives like this compound typically involves alkylation or electrophilic substitution reactions. Key steps include:

  • Reagent Selection : Use alkyl halides or alcohols as ethyl/isopropyl donors, with catalysts like cesium carbonate (Cs₂CO₃) or Lewis acids to enhance reactivity .
  • Reaction Optimization : Control temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF, acetonitrile) to favor regioselectivity at the phenolic hydroxyl group.
  • Safety Protocols : Conduct hazard assessments for reagents (e.g., gas evolution risks) and implement safeguards like oil bubblers to manage exothermic reactions .

Q. How can researchers ensure safe handling and storage of this compound?

  • Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) to evaluate flammability, toxicity, and reactivity .
  • Storage : Use airtight containers in cool, dark environments to prevent oxidation. For similar phenols (e.g., 2,6-diisopropylphenol), SDS guidelines recommend storage at 2–8°C .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to mitigate inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl vs. isopropyl groups) and aromatic proton splitting. Compare with NIST data for validation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: 164.23 g/mol) and fragments (e.g., loss of ethyl/isopropyl groups).
  • Infrared (IR) : Detect O-H stretches (~3200 cm⁻¹) and alkyl C-H vibrations (~2800–3000 cm⁻¹) .
Property Value Source
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.23 g/molCalculated
CAS Registry NumberNot explicitly listed
IUPAC Name3-Ethyl-5-(1-methylethyl)phenol

Advanced Research Questions

Q. What challenges arise in differentiating this compound from its structural isomers, and how can they be addressed methodologically?

  • Challenge : Isomers like 5-isopropyl-3-methylphenol (CAS 3228-03-3) share similar NMR/IR profiles, complicating identification .
  • Solutions :
    • High-Resolution MS : Distinguish via exact mass differences (e.g., ethyl vs. methyl substitution).
    • X-ray Crystallography : Resolve spatial arrangements of substituents definitively.
    • Chromatography : Use reverse-phase HPLC with tailored mobile phases to separate isomers .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., nitration, sulfonation) to predict regioselectivity. Compare activation energies for meta vs. para attack.
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
  • Validation : Cross-reference computational results with experimental kinetic studies (e.g., Hammett plots) .

Q. What methodologies resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?

  • Data Triangulation : Replicate assays (e.g., antimicrobial tests) under standardized conditions (pH, temperature) .
  • Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, ECHA) to identify trends in potency or toxicity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl → propyl) to isolate bioactivity drivers .

Future Research Directions

  • Green Synthesis : Explore biocatalytic routes (e.g., enzymatic alkylation) to improve yield and reduce waste .
  • Environmental Impact : Assess biodegradability and ecotoxicology using OECD guidelines to ensure sustainability .
  • Advanced Applications : Investigate potential as a pharmaceutical intermediate or antimicrobial agent via in vitro and in silico studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.